N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(19-7-5-14(6-8-19)13-2-3-13)18-10-12-1-4-15-16(9-12)22-11-21-15/h1,4,9H,2-3,5-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJJZBGZDJNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the benzo[d][1,3]dioxole derivative with a piperidine derivative under specific conditions, such as the use of a base like cesium carbonate and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Cesium carbonate, potassium tert-butoxide
Catalysts: Palladium on carbon, copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells such as HeLa, A549, and MCF-7.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in cancer cells, it may induce apoptosis and cell cycle arrest by interacting with key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues
Compound 1a–1d [(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(naphthalen-1-yl-substituted)piperidine-4-carboxamides]:
- Structural Differences : These derivatives feature naphthalenyl substituents (e.g., propyl, hydroxyethyl, methoxyethyl, phenylethyl) on the piperidine nitrogen instead of the cyclopropylidene group.
- Synthesis : Prepared via HATU-mediated coupling of piperidine-4-carboxylic acid derivatives with benzodioxole-methylamine, achieving >95% purity .
- Biological Relevance : Evaluated as potent inhibitors, though specific targets are unspecified. The naphthalenyl groups may enhance hydrophobic binding compared to the cyclopropylidene group in the target compound .
Compound 17 [(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((tert-butyldimethylsilyl)oxy)-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide]:
- Key Feature : Includes a silyl-protected hydroxyl group, enabling further functionalization. This contrasts with the target compound’s cyclopropylidene group, which lacks reactive handles .
Thiazole- and Cyclopropane-Containing Analogues
Compound 41 [1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide]:
- Structural Divergence : Replaces the piperidine ring with a thiazole core and substitutes the cyclopropylidene with a cyclopropane-carboxamide.
- Synthesis: Synthesized via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole intermediates, yielding 32% purity .
Compound 74 [1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide]:
- Modifications : Incorporates a methoxyphenyl-pyrrolidinyl benzoyl group on the thiazole, enhancing steric bulk and polarity compared to the target compound’s piperidine-carboxamide .
Spirocyclic and Aniline Derivatives
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one :
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline :
- Simplified Structure : Replaces the piperidine-carboxamide with a methylaniline group.
- Crystallography: Exhibits non-planar aromatic rings (dihedral angles: 42.4° and 19.7°) and a C=N bond (1.27 Å), contrasting with the target compound’s flexible piperidine .
Comparative Analysis Table
| Compound Class | Key Substituent/Feature | Synthesis Method | Biological Activity (if reported) | Unique Property |
|---|---|---|---|---|
| Piperidine-carboxamide | Cyclopropylidene | HATU-mediated coupling | Not explicitly stated | Conformational rigidity |
| Piperidine-carboxamide | Naphthalenyl groups (1a–1d) | HATU-mediated coupling | Potent inhibitors | Enhanced hydrophobicity |
| Thiazole-carboxamide | Cyclopropane, bromophenyl (41) | Acid-amine coupling | Not reported | Aromatic thiazole core |
| Spirocyclic ketone | Piperidin-4-one | Oxidation of piperidine | Not reported | Electrophilic ketone |
| Aniline derivative | Methylaniline | Reductive amination | Not reported | Non-planar aromatic system |
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The cyclopropylidene group in the target compound likely reduces conformational entropy, improving target engagement compared to flexible naphthalenyl or hydroxyethyl substituents .
- Synthetic Accessibility : Piperidine-carboxamides are consistently synthesized via HATU-mediated coupling, ensuring high yields (>95%) and scalability .
- Biological Potential: While direct data on the target compound is absent, analogues with similar benzodioxole-piperidine scaffolds show inhibitory activity, suggesting therapeutic promise .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 259.3004 g/mol. The presence of the cyclopropylidene group adds to its structural complexity, potentially enhancing its interaction with biological targets.
Research indicates that compounds with similar structural features often interact with various receptors in the central nervous system (CNS). The benzodioxole group is particularly noted for its role in modulating neurotransmitter systems, including serotonin and dopamine pathways. This modulation can lead to effects such as anxiolytic and antidepressant activities.
Structure-Activity Relationships (SAR)
Key Findings:
- Benzodioxole Derivatives : Studies have shown that modifications on the benzodioxole ring can significantly alter biological activity. For instance, the introduction of methylene dioxy groups has been correlated with enhanced insecticidal properties against vectors like Aedes aegypti .
- Piperidine Ring Modifications : Alterations in the piperidine structure can influence binding affinity to receptors. For example, methyl substitutions at specific positions have been reported to increase potency at benzodiazepine receptors .
Table 1: Biological Activity Summary
Case Studies
- Antidepressant Effects : A study evaluated the antidepressant-like effects of similar compounds in animal models, demonstrating significant reductions in depressive behaviors when administered . The mechanism was attributed to enhanced serotonergic transmission.
- Insecticidal Activity : Research focused on 1,3-benzodioxole derivatives highlighted their potential as larvicides against mosquito larvae, with one compound exhibiting an LC50 value of 28.9 μM against Aedes aegypti . This finding suggests that structural features significantly contribute to insecticidal efficacy.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on human peripheral blood mononuclear cells, revealing no significant cytotoxicity at concentrations up to 5200 μM, indicating a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
